Nithiazine
Overview
Description
Aromatic heterocycle containing a nitromethylene substituent. Fast acting neurotoxicant, effective both by contact or oral ingestion; they are relatively safe to vertebrates and degrade rapidly in the environment. (T10)
Scientific Research Applications
Discovery and Development as an Insecticide
Nithiazine was discovered during the investigation of heterocyclic nitromethylenes as potential insecticides at Shell Chemical Company in the late 1970s. It emerged as the only early type of heterocyclic nitromethylene registered for use as an insecticide. However, its commercial applications were generally limited due to poor photostability. This discovery laid the foundation for the development of more potent and photostable insecticides such as imidacloprid and thiacloprid (Sheets, 2002).
Basis for Neonicotinoid Insecticides
This compound was a lead compound optimized to develop neonicotinoids, a major class of insecticides constituting about a quarter of the world insecticide market. The modifications made to this compound resulted in compounds like imidacloprid and thiacloprid, which exhibit enhanced potency and photostability, marking a significant advancement in agrochemical research (Tomizawa & Casida, 2011).
Novel Analogues with Insecticidal Activity
Research on this compound analogues containing the 1,4-dihydropyridine structure revealed that these novel compounds demonstrated moderate insecticidal activity against certain pests. This study highlighted the potential of this compound derivatives in developing new insecticides with specific biological activities (Tian, Cui, & Xu, 2014).
Mechanism of Action
Target of Action
Nithiazine, also known as Tetrahydro-2-(nitromethylene)-2H-1,3-thiazine, primarily targets the nicotinic acetylcholine receptors (nAChRs) in both mammals and insects . These receptors play a crucial role in mediating the fast actions of the neurotransmitter acetylcholine .
Mode of Action
As an agonist of the nicotinic acetylcholine receptor, this compound affects the sodium/potassium (Na/K) ionophore in mammals and insects . The flow of Na and K ions through the channels in the neuronal postsynaptic membranes is controlled by nicotinic acetylcholine receptors . Acetylcholine opens and shuts these channels to preserve the dynamic ratio of intracellular to extracellular Na+ and K+ concentrations required for the postsynaptic neuron to start the signal .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the neurotransmission process. By acting as an agonist of the nicotinic acetylcholine receptor, this compound influences the flow of Na and K ions through the channels in the neuronal postsynaptic membranes . This action can lead to nerve stimulation at low concentrations and receptor blockage, paralysis, and death at higher concentrations .
Pharmacokinetics ADME Properties
It’s important to note that these properties play a crucial role in determining the bioavailability and overall effectiveness of a compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neurotransmission processes. By affecting the Na/K ionophore in mammals and insects, this compound can lead to nerve stimulation at low concentrations and receptor blockage, paralysis, and death at higher concentrations .
Action Environment
this compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the nitromethylene chromophore of this compound makes it particularly unstable under sunlight . Insecticidal action is lost after direct irradiation, and a combination of more than 40 breakdown products is formed . Furthermore, this compound has been found to be ubiquitous in the environment, drinking water, and food, with low-level exposure commonly documented .
Biochemical Analysis
Biochemical Properties
Nithiazine plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors. These receptors control the flow of sodium and potassium ions through neuronal postsynaptic membranes. The interaction of this compound with these receptors leads to the opening and closing of ion channels, which is essential for maintaining the dynamic ratio of intracellular to extracellular sodium and potassium concentrations . This interaction is highly selective due to structural differences between insect and vertebrate receptors.
Cellular Effects
This compound influences various types of cells and cellular processes by targeting nicotinic acetylcholine receptors. This interaction affects cell signaling pathways, gene expression, and cellular metabolism. In insects, this compound disrupts normal neural function, leading to paralysis and death. In mammals, the effects are less pronounced due to differences in receptor structure .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to nicotinic acetylcholine receptors. This binding interaction leads to the opening of ion channels, allowing sodium and potassium ions to flow through. This disrupts the normal ion balance within the cell, leading to neural dysfunction in insects . The nitromethylene chromophore of this compound makes it particularly unstable under sunlight, leading to rapid degradation and loss of insecticidal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its instability and rapid degradation under sunlight. The half-life of this compound on leaves is approximately 30 minutes, after which it breaks down into more than 40 different products . Long-term effects on cellular function are limited due to this rapid degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively targets insect nicotinic acetylcholine receptors, leading to paralysis and death. At high doses, this compound can have toxic effects on non-target organisms, including mammals . Threshold effects and adverse reactions are observed at higher concentrations.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 monooxygenases, carboxylesterases, and glutathione S-transferases. These enzymes play a role in the detoxification and breakdown of this compound, affecting its overall efficacy and stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects its activity and function, particularly in targeting nicotinic acetylcholine receptors in neuronal cells .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Nithiazine involves the condensation of 2-aminothiazole with 2-chloroacrylonitrile followed by cyclization and reduction.", "Starting Materials": [ "2-aminothiazole", "2-chloroacrylonitrile", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminothiazole in methanol and add 2-chloroacrylonitrile dropwise with stirring.", "Step 2: Add hydrochloric acid to the reaction mixture and heat at reflux for 6 hours.", "Step 3: Cool the reaction mixture and add sodium hydroxide to adjust the pH to 9-10.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the product and dissolve in methanol.", "Step 6: Add sodium borohydride to the solution and stir for 2 hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 8: Dry the product over anhydrous sodium sulfate and concentrate to obtain Nithiazine." ] } | |
CAS No. |
58842-20-9 |
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
(2Z)-2-(nitromethylidene)-1,3-thiazinane |
InChI |
InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4- |
InChI Key |
LZTIMERBDGGAJD-PLNGDYQASA-N |
Isomeric SMILES |
C1CN/C(=C/[N+](=O)[O-])/SC1 |
SMILES |
C1CNC(=C[N+](=O)[O-])SC1 |
Canonical SMILES |
C1CNC(=C[N+](=O)[O-])SC1 |
Pictograms |
Irritant |
Synonyms |
LS-192830 nithiazine SD 35651 SD 35651, (E)-isomer SD-35651 SKI-71 tetrahydro-2-(nitromethylene)-2H-1,3-thiazine WL-35651 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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